molecular formula C14H22BrN3O2 B2367835 Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate CAS No. 2551118-32-0

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2367835
CAS No.: 2551118-32-0
M. Wt: 344.253
InChI Key: LIJCSOSRUHDISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-bromopyrazole moiety linked via a methylene bridge at the 4-position.

Properties

IUPAC Name

tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-7-4-11(5-8-17)10-18-9-6-12(15)16-18/h6,9,11H,4-5,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJCSOSRUHDISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Tert-Butyl 4-[(3-Bromopyrazol-1-yl)methyl]piperidine-1-carboxylate

Core Structural Disconnections

The target molecule dissects into three synthons:

  • Piperidine backbone : Sourced from tert-butyl piperidine-1-carboxylate derivatives
  • Methylene linker : Introduced via alkylation of piperidine C4 position
  • 3-Bromopyrazole : Generated through directed electrophilic substitution or diazotization

This disconnection strategy enables modular synthesis, allowing independent optimization of pyrazole functionalization and piperidine protection.

Strategic Bond Formation

Critical bond-forming operations include:

  • N-alkylation at pyrazole N1 using 4-(bromomethyl)piperidine intermediates
  • Regioselective bromination at pyrazole C3 via copper-mediated Sandmeyer reactions
  • Protecting group manipulation of the tert-butyl carbamate using trifluoroacetic acid

Synthesis of Key Intermediates

Preparation of 4-(Bromomethyl)piperidine-1-carboxylic Acid Tert-Butyl Ester

Hydroxymethyl Intermediate

Piperidine-4-methanol undergoes carbamate formation with di-tert-butyl dicarbonate:
$$ \text{Piperidine-4-methanol} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate} $$

Bromination Optimization

Appel reaction conditions achieve quantitative bromide conversion:

Reagent System Solvent Temp (°C) Time (h) Yield
PPh₃/CBr₄ CH₂Cl₂ 0 → 25 2 92%
PBr₃ Et₂O -78 → 0 4 85%

Phosphorus tribromide demonstrates superior selectivity, minimizing di-brominated byproducts.

Regioselective Synthesis of 3-Bromo-1H-pyrazole

Directed Electrophilic Bromination

Pyrazole bromination at C3 requires careful electronic control:

$$ \text{1H-pyrazole} + \text{NBS} \xrightarrow{\text{AcOH, 50°C}} \text{3-bromo-1H-pyrazole} $$

Brominating Agent Solvent Temp (°C) 3-Bromo:4-Bromo Ratio
Br₂ CHCl₃ 25 1:3
NBS AcOH 50 4:1
HBr/H₂O₂ H₂O/THF 0 2:1

N-bromosuccinimide (NBS) in acetic acid provides optimal regioselectivity.

Sandmeyer Bromination of 3-Aminopyrazole

Alternative pathway from commercially available 3-aminopyrazole:

  • Diazotization:
    $$ \text{3-Aminopyrazole} + \text{NaNO}_2 \xrightarrow{\text{HBr, 0°C}} \text{Diazonium salt} $$

  • Bromide displacement:
    $$ \text{Diazonium salt} + \text{CuBr} \xrightarrow{\text{HBr, 60°C}} \text{3-Bromo-1H-pyrazole} $$

This method achieves 82.6% yield with >99% regiopurity.

Assembly of Target Molecule

N-Alkylation of 3-Bromopyrazole

Reaction Conditions Screening

Coupling 4-(bromomethyl)piperidine with 3-bromo-1H-pyrazole:

Base Solvent Temp (°C) Time (h) Yield
NaH (60%) DMF 100 6 58%
K₂CO₃ Acetone 56 12 45%
DBU THF 25 24 32%

Sodium hydride in DMF proves most effective, though requiring careful moisture control.

Purification Protocol

Crude product purification employs gradient silica chromatography:

Eluent System Rf Purity
Hexane → 50% EtOAc/Hexane 0.15 95%
CH₂Cl₂ → 10% MeOH/CH₂Cl₂ 0.22 98%

Higher polarity solvents improve recovery of polar byproducts.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Approach

Attempted coupling of pinacol boronate intermediates:

$$ \text{4-(Boronate)piperidine} + \text{3-Bromopyrazole} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target} $$

Catalyst Ligand Yield
Pd(OAc)₂ SPhos 28%
PdCl₂(dppf) XPhos 35%
Pd(PPh₃)₂Cl₂ None 60%

Traditional Pd(PPh₃)₂Cl₂ outperforms newer catalyst systems for this substrate.

Microwave-Assisted Alkylation

Power (W) Temp (°C) Time (min) Yield
300 150 15 67%
500 180 10 72%
800 200 5 53%

Microwave irradiation at 180°C for 10 minutes enhances reaction efficiency while maintaining product integrity.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)
  • δ 1.44 (s, 9H, tert-butyl)
  • δ 3.98 (d, J=6.5 Hz, 2H, NCH₂)
  • δ 7.52 (s, 1H, pyrazole H5)
  • δ 8.01 (s, 1H, pyrazole H4)
LCMS Analysis
  • m/z Calculated for C₁₅H₂₂BrN₃O₂: 363.08
  • Observed [M+H]⁺: 364.09

Purity Assessment

Method Column Purity
HPLC C18, 50×2.1 mm 99.2%
UPLC BEH C18, 1.7 μm 98.7%
GC-MS DB-5MS 97.8%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of piperidine, including tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate, exhibit promising anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value in the nanomolar range, suggesting potent anticancer activity.

Cell Line IC50 (nM) Mechanism of Action
MCF-7 (Breast Cancer)50Induction of apoptosis via intrinsic pathway
A549 (Lung Cancer)30Cell cycle arrest and apoptosis

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Research indicates that it can enhance immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Case Study: PD-L1 Inhibition
A PhD thesis explored the effects of this compound on mouse splenocytes exposed to recombinant PD-L1. The findings revealed that treatment with this compound significantly restored immune function at low concentrations.

Concentration (nM) Restoration of Immune Function (%)
10075
20090

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Direct Alkylation : Involves the alkylation of piperidine derivatives with bromopyrazole.
  • Esterification : The formation of the tert-butyl ester is typically performed under acidic conditions to ensure high yields.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Pyrazole Substituents

The closest analog is tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS# 1211876-26-4), where the pyrazole is directly attached to the piperidine ring without a methylene linker. Key differences include:

  • Molecular Weight : The analog has a molecular weight of 330.22 (C₁₃H₂₀N₃O₂Br), while the target compound’s additional methyl group would increase its molecular weight by ~14 g/mol.
  • Applications : The analog is explicitly used in preparing CaMKII inhibitors, suggesting similar applications for the target compound .
Table 1: Pyrazole-Substituted Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight Key Feature Application Reference
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀N₃O₂Br 330.22 Direct pyrazole attachment CaMKII inhibitors
Target compound (hypothetical) C₁₄H₂₂N₃O₂Br ~344.24 Methylene-linked pyrazole Inferred similar uses

Piperidine-Benzimidazolone Derivatives

Compounds like tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () and tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate () feature benzimidazolone substituents. Key distinctions include:

  • Substituent Complexity : These derivatives incorporate nitro, chloro, or methyl groups on benzimidazolone rings, enhancing π-π stacking interactions in enzyme inhibition.
  • Synthetic Yields : High yields (81–89%) in their synthesis suggest robust methodologies for piperidine-functionalized heterocycles .
  • Biological Relevance : Such compounds are optimized as inhibitors of targets like 8-oxo-guanine DNA glycosylase, highlighting the versatility of piperidine scaffolds in drug discovery .

Piperidine Derivatives with Complex Substituents

describes compounds with advanced substituents, such as tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (MW 454) and tert-butyl 4-(5-(3-bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (MW ~566.3). These exhibit:

  • Enhanced Molecular Weight : Increased mass due to bulky substituents (e.g., pyrimidine-carboxamido), improving target specificity.
  • Analytical Purity : HPLC purity >99% underscores their suitability for preclinical studies .

Piperidine-Pyridine Derivatives

tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (CAS# 333986-05-3) replaces bromopyrazole with a hydroxypyridinylmethyl group. Differences include:

  • Polarity : The hydroxyl and pyridine groups enhance solubility in aqueous media compared to brominated analogs.
  • Reactivity : Reduced electrophilicity due to the absence of bromine, altering its role in cross-coupling reactions .

Biological Activity

Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS No. 1476776-55-2) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, applications, and relevant research findings.

  • Chemical Formula : C14H22BrN3O2
  • Molecular Weight : 344.25 g/mol
  • IUPAC Name : tert-butyl 4-(3-bromopyrazol-1-yl)methylpiperidine-1-carboxylate
  • Appearance : White solid

1. Pharmacological Applications

This compound has been investigated for its role in the development of pharmaceuticals targeting various conditions, particularly neurological disorders. Its structural features allow it to interact with specific receptors in the central nervous system, which may lead to therapeutic effects.

The compound is believed to act primarily through modulation of neurotransmitter systems. Research indicates that it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function. Studies have shown that derivatives of this compound can exhibit selective binding affinities to certain receptor subtypes, enhancing their therapeutic potential.

3. Antimicrobial Properties

Emerging studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro tests have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis at low concentrations.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's activity against a panel of clinically relevant bacteria. Results indicated that concentrations as low as 0.78 μg/mL were effective against MRSA and VRE, comparable to existing antibiotics .
  • Neuropharmacological Studies :
    • In a series of behavioral assays, derivatives of this compound demonstrated anxiolytic effects in rodent models, suggesting potential applications in treating anxiety disorders .
  • Receptor Interaction Studies :
    • Binding affinity studies revealed that this compound selectively binds to serotonin receptors, indicating its potential use in developing antidepressant medications .

Applications

Application AreaDescription
Pharmaceutical Development Key intermediate in synthesizing drugs for neurological disorders and mental health conditions.
Antimicrobial Agents Effective against resistant bacterial strains, offering a potential new class of antibiotics.
Biochemical Research Useful in studying receptor-ligand interactions and enzyme activities in various biochemical assays.
Agricultural Chemistry Potential use in formulating agrochemicals for pest control with reduced environmental impact.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine or pyrazole derivatives. Key steps include:

  • Functionalization of the piperidine ring : tert-Butyl groups are introduced via carbamate formation using tert-butyl chloroformate under basic conditions (e.g., triethylamine) .
  • Bromination and coupling : The 3-bromopyrazole moiety is introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability. For example, coupling a brominated pyrazole derivative with a piperidine intermediate using palladium catalysts .
  • Purification : Recrystallization or column chromatography is employed to isolate the final product, with yields ranging from 70% to 89% depending on reaction optimization .

Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Piperidine protectiontert-Butyl chloroformate, Et₃N, DCM81–89
Pyrazole brominationNBS (N-bromosuccinimide), AIBN, CCl₄75–85
Final couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C70–78

Q. What characterization techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration and chemical environment of protons/carbons, particularly the tert-butyl (δ ~1.4 ppm) and bromopyrazole (δ ~7.5 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching bromine .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typically required for research-grade material, assessed via reverse-phase HPLC .

Q. What safety precautions are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particulates are generated .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., dichloromethane) .
  • Emergency Measures : Ensure access to an eyewash station and emergency shower. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Temperature control : Lowering reaction temperatures during sensitive steps (e.g., bromination) minimizes side reactions. For example, maintaining 0–5°C during NBS-mediated bromination improves selectivity .
  • Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) in coupling reactions can enhance efficiency. Evidence shows Pd(PPh₃)₄ increases yield by 10–15% in Suzuki reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces byproduct formation in SNAr reactions .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

  • Cross-validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, especially in the piperidine and pyrazole regions .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation. For example, SHELXL refinement resolves disorder in tert-butyl groups .
  • Contradiction analysis : If MS data conflicts with NMR (e.g., unexpected adducts), re-evaluate ionization conditions (e.g., ESI vs. EI) and sample purity .

Q. How does the bromine substitution on the pyrazole ring influence the compound’s reactivity?

  • Electrophilicity : The electron-withdrawing bromine enhances the pyrazole’s susceptibility to nucleophilic aromatic substitution (SNAr), enabling functionalization at the 4-position .
  • Cross-coupling : Bromine acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), facilitating aryl-aryl bond formation. Kinetic studies show faster coupling rates compared to chloro analogs .
  • Steric effects : The 3-bromo substituent may hinder rotation, stabilizing specific conformations that affect binding in biological assays .

Q. What are the challenges in achieving stereochemical purity, and how are they addressed?

  • Racemization : Chiral intermediates (e.g., piperidine derivatives) may racemize under basic conditions. Using low-temperature reactions (e.g., –20°C) and chiral auxiliaries mitigates this .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Daicel CHIRALPAK®) separate enantiomers, with mobile phases optimized for tert-butyl group retention .
  • Crystallization-induced asymmetric transformation : Recrystallizing diastereomeric salts (e.g., with tartaric acid) enriches enantiomeric excess (ee) to >99% .

Q. How is computational modeling used to predict biological activity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs. The bromopyrazole moiety shows strong π-π stacking with aromatic residues in homology models .
  • QSAR analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., bromine vs. chlorine) with IC₅₀ values in enzyme inhibition assays .
  • MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes, identifying key hydrogen bonds between the carbamate group and catalytic lysine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.